N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
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Overview
Description
N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorophenyl group, a thienopyrimidine core, and a piperidine carboxamide moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated thienopyrimidine intermediate in the presence of a palladium catalyst.
Attachment of the Piperidine Carboxamide Moiety: The final step involves the coupling of the thienopyrimidine derivative with a piperidine carboxamide under amide bond-forming conditions, often using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents or halogenating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide depends on its application. In pharmacological contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thienopyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-1-[7-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide: Contains a methylphenyl group.
Uniqueness
The presence of the fluorophenyl group in N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
Properties
IUPAC Name |
N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2S/c25-19-9-5-4-8-17(19)18-14-32-21-20(18)27-24(28-23(21)31)29-12-10-15(11-13-29)22(30)26-16-6-2-1-3-7-16/h4-5,8-9,14-16H,1-3,6-7,10-13H2,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYVDOBTUFIIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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